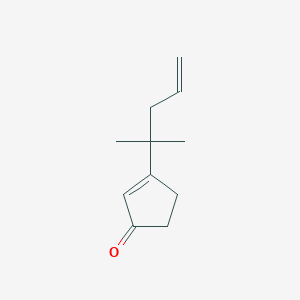

1,3-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol (d5)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

17:0-17:1-17:0 D5 TG, also known as 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol, is a synthetic triglyceride compound. It is commonly used as a lipid standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for identifying lipid metabolites. This compound is also utilized as an internal standard for measuring triglyceride concentrations in various biological tissues, including horse adipose tissue, human plasma, and liver tissue .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17:0-17:1-17:0 D5 TG involves the esterification of glycerol with heptadecanoic acid and 10Z-heptadecenoic acid. The process typically includes the following steps:

Esterification: Glycerol is reacted with heptadecanoic acid and 10Z-heptadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Deuteration: The compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms to produce the deuterated form, 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in powder form

Industrial Production Methods

Industrial production of 17:0-17:1-17:0 D5 TG follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.

Deuteration: The deuteration process is scaled up using specialized equipment to ensure uniform incorporation of deuterium atoms.

Purification and Packaging: The compound is purified using industrial-scale chromatography and packaged in amber glass vials to maintain stability

Analyse Chemischer Reaktionen

Types of Reactions

17:0-17:1-17:0 D5 TG undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: It can be hydrolyzed to release glycerol and fatty acids.

Transesterification: The compound can undergo transesterification reactions to form different triglycerides

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions

Major Products Formed

Oxidation Products: Hydroperoxides, aldehydes, and ketones.

Hydrolysis Products: Glycerol and heptadecanoic acid, 10Z-heptadecenoic acid.

Transesterification Products: Different triglycerides with varying fatty acid compositions

Wissenschaftliche Forschungsanwendungen

17:0-17:1-17:0 D5 TG has several scientific research applications:

Chemistry: Used as a standard in UPLC-MS for lipidomics studies to identify and quantify lipid metabolites.

Biology: Serves as an internal standard for measuring triglyceride concentrations in biological samples.

Medicine: Utilized in studies related to lipid metabolism and associated disorders.

Industry: Employed in quality control and standardization of lipid-based products .

Wirkmechanismus

The mechanism of action of 17:0-17:1-17:0 D5 TG involves its role as a lipid standard and internal standard in analytical techniques. It interacts with lipid metabolites and triglycerides in biological samples, allowing for accurate identification and quantification. The deuterated form ensures minimal interference with the natural isotopic distribution of the sample, providing precise measurements .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Heptadecanoyl-rac-glycerol: A monoacylglycerol used as a standard in lipid analysis.

181-20 DG (1-oleoyl-2-acetyl-sn-glycerol): A diacylglycerol used in lipid research.

120 DG (1,2-dilauroyl-sn-glycerol): Another diacylglycerol used in lipid studies

Uniqueness

17:0-17:1-17:0 D5 TG is unique due to its deuterated form, which provides enhanced accuracy in mass spectrometry analysis. Its specific fatty acid composition makes it suitable for various lipidomics applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel |

C54H102O6 |

|---|---|

Molekulargewicht |

852.4 g/mol |

IUPAC-Name |

[1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-heptadec-10-enoyl]oxypropyl] heptadecanoate |

InChI |

InChI=1S/C54H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h21,24,51H,4-20,22-23,25-50H2,1-3H3/b24-21-/i49D2,50D2,51D |

InChI-Schlüssel |

OWYYELCHNALRQZ-ADIIQMQPSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)

![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)

![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)